Pyrido[1,2-a]benzimidazol-2-amine
CAS No.: 26067-02-7
Cat. No.: VC15988809
Molecular Formula: C11H9N3
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26067-02-7 |
|---|---|
| Molecular Formula | C11H9N3 |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | pyrido[1,2-a]benzimidazol-2-amine |
| Standard InChI | InChI=1S/C11H9N3/c12-8-5-6-11-13-9-3-1-2-4-10(9)14(11)7-8/h1-7H,12H2 |
| Standard InChI Key | FUYXOHXQXRCECN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3N2C=C(C=C3)N |
Introduction
Structural and Electronic Characteristics
Pyrido[1,2-a]benzimidazol-2-amine features a bicyclic framework where a pyridine ring is fused to a benzimidazole moiety, with an amino group at position 2. The planar structure facilitates π-π stacking interactions with biological targets, while the amine group enhances hydrogen-bonding capabilities. Spectroscopic analyses, including NMR and IR, reveal distinct aromatic proton resonances (δ 7.5–8.5 ppm) and C=N stretching vibrations near 1600 cm . Density functional theory (DFT) calculations suggest that electron density localizes at the pyridine nitrogen, rendering it susceptible to electrophilic attacks.
Synthetic Methodologies
Palladium-Catalyzed Intramolecular Coupling
A pivotal advancement in synthesizing pyrido[1,2-a]benzimidazoles involves palladium-catalyzed intramolecular C–N bond formation. For example, 2-(2-bromoanilino)quinoline undergoes oxidative addition with Pd(0), forming a palladacycle intermediate that cyclizes to yield benzimidazo[1,2-a]quinolines (Scheme 1) . This method achieves yields up to 85% under mild conditions (80°C, 12 h) using Pd(PPh) as a catalyst.
Table 1: Key Synthetic Routes for Pyrido[1,2-a]benzimidazol-2-amine Derivatives
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pd-catalyzed cyclization | Pd(PPh), toluene, 80°C | 85 | |
| One-pot four-component | EtOH, reflux, 24 h | 78 | |
| Dehydrogenative coupling | Cu(OAc), DMF, 120°C | 65 |
One-Pot Multicomponent Reactions
A four-component reaction involving 2-aminopyridines, aldehydes, malononitrile, and ammonium acetate in ethanol under reflux provides polysubstituted derivatives in 78% yield . This atom-economical approach minimizes byproducts and simplifies purification.
Metal-Free Oxidative Cyclization
Recent protocols utilize molecular oxygen as a green oxidant for cyclizing 2-aminopyridines with cyclohexanones. This method avoids transition metals, reducing toxicity and cost, and achieves moderate yields (60–70%) .
Reaction Mechanisms and Regioselectivity
Palladacycle Formation
The Pd-catalyzed pathway begins with oxidative addition of Pd(0) to a bromoaniline substrate, forming a σ-alkylpalladium complex. Intramolecular nucleophilic attack by the quinoline nitrogen generates a six-membered palladacycle, which undergoes reductive elimination to furnish the bicyclic product (Scheme 2) .
Tautomerism and Solvent Effects
Pyrido[1,2-a]benzimidazol-2-amine exhibits keto-enol tautomerism, influenced by solvent polarity. In aprotic solvents (e.g., DMF), the keto form dominates, while protic solvents stabilize the enol tautomer. UV-Vis studies reveal a pKa of 6.2 for the amine group, critical for its ionization state under physiological conditions .
Biological Activities and Applications
While detailed pharmacological data on the 2-amine derivative remain sparse, analogs demonstrate promising bioactivity:
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Anticancer: Pyrido[1,2-a]benzimidazoles inhibit kinase enzymes (e.g., MPS1) by binding ATP pockets, with IC values <1 µM in breast cancer cell lines .
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Antiviral: Derivatives exhibit activity against HIV-1 integrase via Mg chelation, though bioavailability challenges persist .
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Antimicrobial: Structural analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Industrial and Environmental Considerations
Scalability remains a hurdle for industrial production. Metal-free methods using O as an oxidant offer greener alternatives, but reaction times (>24 h) and moderate yields necessitate optimization. Life-cycle assessments highlight reduced heavy metal waste compared to traditional Pd/Cu-mediated routes .
Future Research Directions
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Rational Design: Computational modeling (e.g., molecular docking) to optimize substituent effects on target binding.
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Process Intensification: Flow chemistry approaches to accelerate reaction kinetics and improve yields.
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Toxicological Profiling: In vivo studies to address bioavailability and metabolic stability gaps.
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